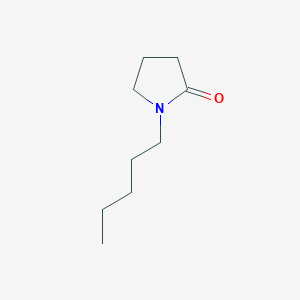
O-(2-Methylbenzyl)hydroxylamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of O-(2-Methylbenzyl)hydroxylamine and similar compounds often involves transition metal-catalyzed C–N bond construction via electrophilic amination reaction . A direct, simple, and high-yielding method for the synthesis of hydroxamate derivatives from a broad range of unactivated esters with the anion of O-benzyl-hydroxylamine generated in situ has been developed .Chemical Reactions Analysis
O-(2-Methylbenzyl)hydroxylamine and similar compounds are often used in transition metal-catalyzed C–N bond-forming reactions . A coupling process of electrodialysis with oxime hydrolysis reaction for preparing hydroxylamine sulfate has been developed, which includes the oxime hydrolysis, the hydroxylamine protonation reaction, and the separation process .Wissenschaftliche Forschungsanwendungen
Electrochemical Analysis
“O-(2-Methylbenzyl)hydroxylamine” may be used in electrochemical sensors for the determination of hydroxylamine in various samples. Modified electrodes with nitrogen-doped hollow carbon spheres (N-HCSs) have shown promise in the sensitive detection of hydroxylamine through techniques like differential pulse voltammetry (DPV), cyclic voltammetry (CV), and chronoamperometry (CA) .
Antifungal Applications
This compound could have potential applications in antifungal treatments. QSAR studies suggest that derivatives of hydroxylamine, such as O-Benzyl hydroxylamine, could be effective in treating fungal infections .
Synthesis of Nitrogen-enriched Compounds
O-protected NH-free hydroxylamine derivatives are valuable in synthesizing primary amines, amides, and N-heterocycles with high regio-, chemo-, and stereoselectivity. This suggests that “O-(2-Methylbenzyl)hydroxylamine” could be used in the late-stage functionalization of natural products, drugs, and other complex molecules .
Wirkmechanismus
Target of Action
O-(2-Methylbenzyl)hydroxylamine is a type of O-substituted hydroxylamine reagent . These reagents have shown remarkable potential as electrophilic aminating agents . They facilitate stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions . Therefore, the primary targets of O-(2-Methylbenzyl)hydroxylamine are molecules that can form these types of bonds.
Mode of Action
O-(2-Methylbenzyl)hydroxylamine, like other O-substituted hydroxylamine reagents, acts as an electrophilic aminating agent . This means it donates an amino group to a target molecule, forming a new bond. The exact nature of this interaction depends on the specific target molecule and the reaction conditions.
Biochemical Pathways
O-(2-Methylbenzyl)hydroxylamine is involved in transition metal-catalyzed C–N bond construction . This process is an attractive approach for the synthesis of various organic molecules and pharmaceuticals . The formation of C–N bond via oxidative C–H and N–H cross-coupling processes in the presence of transition metal catalysis has been also standing as a significant and effective strategy for the synthesis of various amines .
Pharmacokinetics
As a small molecule with a molecular weight of 13718 g/mol, it is likely to have good bioavailability.
Result of Action
The primary result of O-(2-Methylbenzyl)hydroxylamine’s action is the formation of new C–N, N–N, O–N, and S–N bonds . This can lead to the creation of a wide variety of new organic compounds, including pharmaceuticals and other biologically active molecules .
Safety and Hazards
Zukünftige Richtungen
Recent developments suggest that hydroxylamines may have broader applications, and a review covering recent developments in the synthesis of this functional group is timely . The chemistry of di- and trialkylhydroxylamines is much less studied compared to O-acyl-N,N-disubstituted hydroxylamines and related derivatives .
Eigenschaften
IUPAC Name |
O-[(2-methylphenyl)methyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7-4-2-3-5-8(7)6-10-9/h2-5H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNWHNCNFXEFLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551848 | |
| Record name | O-[(2-Methylphenyl)methyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-[(2-Methylphenyl)methyl]hydroxylamine | |
CAS RN |
75959-26-1 | |
| Record name | O-[(2-Methylphenyl)methyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1611437.png)



![L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-](/img/structure/B1611443.png)


![1-[2-(Maleimido)ethyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium triflate](/img/structure/B1611448.png)


